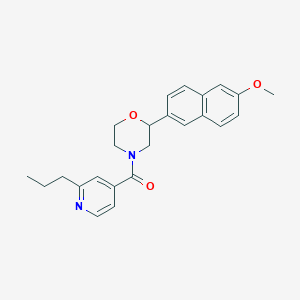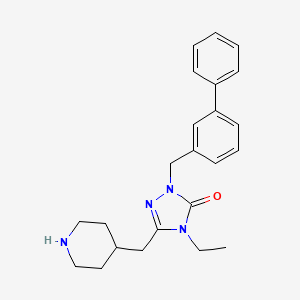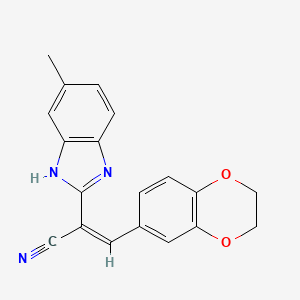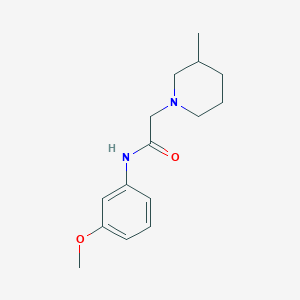
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, also known as PIM-1 kinase inhibitor, is a small molecule compound that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor works by binding to the ATP-binding site of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells, including leukemia, lymphoma, prostate, and pancreatic cancer cells. In addition, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its specificity for 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, which reduces the potential for off-target effects. However, one limitation of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its low solubility, which can make it difficult to administer at high doses.
Zukünftige Richtungen
For research on 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in other diseases beyond cancer.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, or 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor, is a small molecule compound that has shown promise as a potential cancer treatment. Its mechanism of action involves the inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, leading to apoptosis and inhibition of tumor growth. While there are advantages and limitations to using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments, future directions for research include the development of more potent and selective inhibitors and the investigation of its potential use in combination with other cancer therapies.
Synthesemethoden
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine involves several steps. The first step is the synthesis of 2-(6-methoxy-2-naphthyl)acetic acid, which is then converted to 2-(6-methoxy-2-naphthyl)acetyl chloride. The second step involves the reaction of 2-(6-methoxy-2-naphthyl)acetyl chloride with 4-(2-aminopropyl)morpholine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been extensively studied for its potential use in cancer treatment. 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase is a serine/threonine kinase that is overexpressed in many types of cancer, including leukemia, lymphoma, prostate, and pancreatic cancer. Inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Eigenschaften
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-propylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-21-14-20(9-10-25-21)24(27)26-11-12-29-23(16-26)19-6-5-18-15-22(28-2)8-7-17(18)13-19/h5-10,13-15,23H,3-4,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZCVWNQPZUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5395744.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5395756.png)
![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5395762.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5395770.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5395780.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5395788.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5395802.png)
![2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5395810.png)
![N-[2-({[3-hydroxy-1-(3-methylbenzyl)-2-oxopiperidin-3-yl]methyl}amino)ethyl]acetamide](/img/structure/B5395817.png)

![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)